7H-Purin-8-ol chemical structure and tautomeric properties
7H-Purin-8-ol chemical structure and tautomeric properties
An In-Depth Technical Guide to 7H-Purin-8-ol: Chemical Structure, Tautomeric Dynamics, and Analytical Methodologies
Executive Summary
As a modified purine nucleobase, 7H-Purin-8-ol (often referred to interchangeably with its keto tautomer, 8-oxopurine) occupies a critical intersection in oxidative DNA damage profiling, purine catabolism, and rational drug design. Understanding its structural plasticity—specifically its tautomeric equilibrium—is paramount for researchers developing targeted kinase inhibitors or probing enzymatic recognition pockets. This whitepaper deconstructs the physicochemical properties of 7H-Purin-8-ol, explains the thermodynamic causality governing its tautomerism, and provides a self-validating analytical workflow for characterizing these dynamic states.
Physicochemical Architecture
7H-Purin-8-ol consists of a fused pyrimidine-imidazole ring system bearing an oxygen atom at the C8 position. The presence of multiple heteroatoms capable of acting as both hydrogen-bond donors and acceptors endows the molecule with profound structural versatility.
Table 1: Core Physicochemical Properties of 7H-Purin-8-ol
| Property | Value | Analytical Significance |
| Molecular Formula | C5H4N4O | Dictates isotopic distribution in MS. |
| Molecular Weight | 136.11 g/mol | Standard parameter for stoichiometric calculations 1. |
| Monoisotopic Mass | 136.0385 Da | Critical for high-resolution mass spectrometry (HRMS) identification 1. |
| Topological Polar Surface Area | 66.9 Ų | Influences membrane permeability and kinase pocket binding 1. |
| Computed XLogP3 | -0.8 | Indicates high hydrophilicity, complicating organic extraction 1. |
The Tautomeric Landscape: Lactam-Lactim Equilibrium
The defining feature of 8-hydroxypurines is their ability to undergo rapid proton transfer between the oxygen at C8 and the adjacent ring nitrogens (N7 and N9). This lactam-lactim (keto-enol) tautomerization is not merely a structural curiosity; it directly dictates how the molecule interacts with biological targets, such as the molybdenum cofactor of Xanthine Oxidoreductase during purine catabolism 2.
Causality of Solvent-Dependent Tautomerization
In aqueous environments, the 7,9-dihydropurin-8-one (keto) form is overwhelmingly predominant 3. The causality here is thermodynamic: water molecules form a highly stable, cooperative hydrogen-bonding network with the highly polarized carbonyl oxygen (acceptor) and the N-H protons (donors). Conversely, in the gas phase or within highly hydrophobic enzymatic pockets, the 7H-purin-8-ol (enol) form becomes energetically competitive. Without solvent stabilization, the molecule defaults to the enol state to maximize the intrinsic electronic stabilization derived from the fully conjugated, aromatic purine ring 4.
Diagram 1: Logical relationship of solvent-driven tautomeric equilibrium in 8-oxopurines.
Table 2: Tautomeric Distribution Matrix
| Environment | Dominant Tautomer | Primary Thermodynamic Driver |
| Aqueous Solution (pH 7) | 8-oxo (Keto) | Intermolecular H-bonding with solvent water |
| Solid State (Crystalline) | 8-oxo (Keto) | Crystal lattice packing & intermolecular H-bond networks |
| Gas Phase / Aprotic | 8-hydroxy (Enol) | Intrinsic electronic stabilization via extended aromaticity |
Analytical Workflows: Probing Tautomeric Dynamics
To accurately utilize 7H-Purin-8-ol in structural biology or medicinal chemistry, one must empirically determine its tautomeric ratio under assay conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this application 3.
Protocol: Variable-Temperature NMR (VT-NMR) for Tautomeric Profiling
Causality of the Method: Tautomerization is a dynamic proton-exchange process. At ambient temperature, the exchange rate often exceeds the NMR timescale, resulting in a single, time-averaged signal. By lowering the temperature (VT-NMR), we decrease the kinetic energy of the system, slowing the exchange rate below the NMR timescale to resolve distinct peaks for the enol and keto forms 5.
Self-Validating System: This protocol utilizes a coaxial insert containing a temperature-calibration standard (100% Methanol). Because the chemical shift difference between methanol's CH3 and OH protons is strictly temperature-dependent, it acts as an internal thermometer, validating that the probe's reported temperature matches the actual sample temperature.
Step-by-Step Methodology:
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Sample Preparation (Aprotic Constraint): Dissolve 5-10 mg of 7H-Purin-8-ol in 0.5 mL of anhydrous DMSO-d6. Crucial Insight: Do not use D2O. Deuterium oxide will cause rapid H/D exchange of the labile N-H and O-H protons, effectively erasing the specific signals required to distinguish the tautomers.
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Internal Calibration: Insert a sealed coaxial capillary containing 100% Methanol into the NMR tube. Add Tetramethylsilane (TMS) directly to the DMSO-d6 as a 0 ppm chemical shift reference.
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Spectral Acquisition: Load the sample into a 500 MHz (or higher) NMR spectrometer. Acquire standard 1H spectra starting at 298K.
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Variable Temperature Cycling: Sequentially lower the probe temperature in 10K increments down to 250K. Allow 10 minutes of thermal equilibration at each step. Monitor the chemical shift of the methanol protons to validate the exact temperature.
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Data Processing: Observe the broadening and subsequent splitting (decoalescence) of the C2 and C6 proton signals, as well as the emergence of distinct N-H vs. O-H labile proton peaks.
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Thermodynamic Extraction: Plot the natural log of the equilibrium constant (derived from the integral ratio of the split peaks) against 1/T (Van't Hoff plot) to extract the enthalpy (ΔH) and entropy (ΔS) of the tautomerization.
Diagram 2: Experimental workflow for VT-NMR tautomeric profiling.
Biological and Synthetic Implications
The tautomeric state of 7H-Purin-8-ol profoundly influences its biochemical reactivity. For example, during the oxidative metabolism of purines, the generation of 8-hydroxypurine derivatives is a critical step. Research indicates that the hydroxylation of purines by radical addition or enzymatic pathways (e.g., via Xanthine Oxidoreductase) is highly sensitive to the protonation state and tautomeric form of the substrate 4, 2. When designing synthetic analogs or inhibitors, drug development professionals must account for the fact that the target receptor will likely bind the keto form in aqueous physiological conditions, requiring hydrogen-bond donor/acceptor matching that aligns with the 7,9-dihydropurin-8-one geometry rather than the 7H-purin-8-ol geometry.
References
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7H-Purin-8-ol | C5H4N4O | CID 229771 - PubChem - NIH , National Institutes of Health (NIH). 1
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Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations , The Journal of Physical Chemistry A (ACS Publications). 3
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Chemical Nature and Reaction Mechanisms of the Molybdenum Cofactor of Xanthine Oxidoreductase , PubMed Central (PMC) - NIH. 2
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Mechanism of the OH Radical Addition to Adenine from Quantum-Chemistry Determinations of Reaction Paths and Spectroscopic Tracking of the Intermediates , ACS Publications. 4
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6-(Methylamino)-1H-purin-8(7H)-one | 89073-90-5 , Benchchem. 5
Sources
- 1. 7H-Purin-8-ol | C5H4N4O | CID 229771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Nature and Reaction Mechanisms of the Molybdenum Cofactor of Xanthine Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-(Methylamino)-1H-purin-8(7H)-one | 89073-90-5 | Benchchem [benchchem.com]
